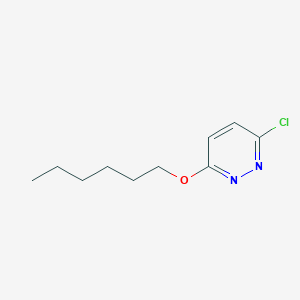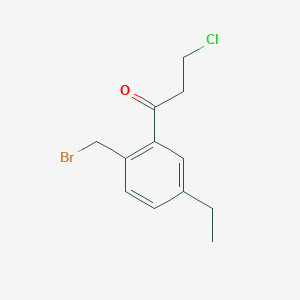
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination. For instance, starting with 2-ethylphenyl, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted phenyl derivatives.
- Oxidized ketones or reduced alcohols.
- Coupled aromatic compounds.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution reactions. The bromine and chlorine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromomethyl-1,3-dioxolane : Similar in structure but with a dioxolane ring.
- 2,2-Bis(bromomethyl)-1,3-propanediol : Contains two bromomethyl groups and a diol structure.
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(8-13)11(7-9)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
WTMJMMRTYBKXTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CBr)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


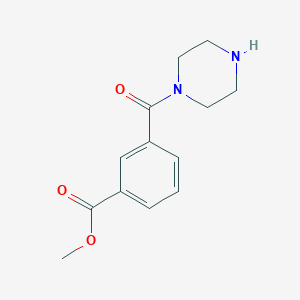
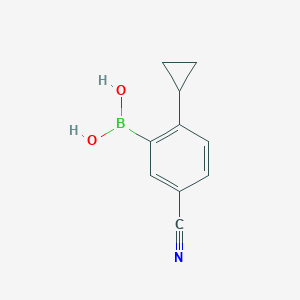
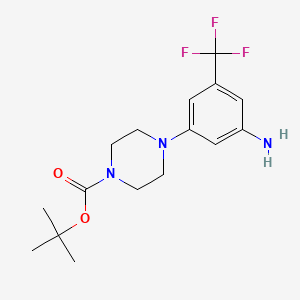
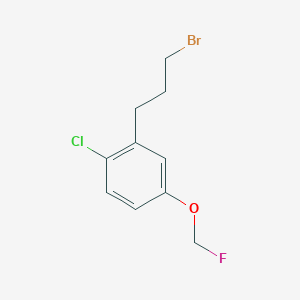
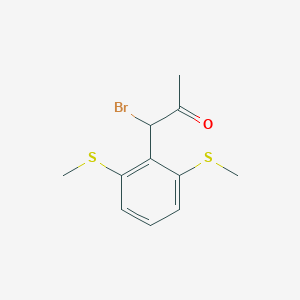

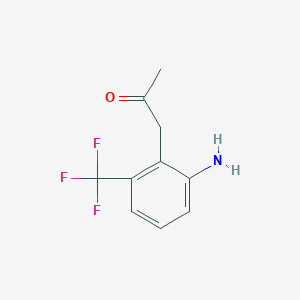
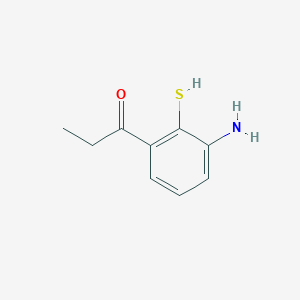
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
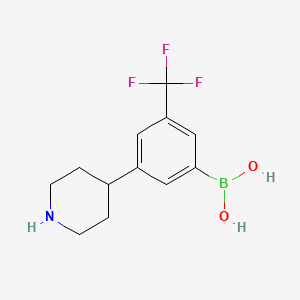
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
